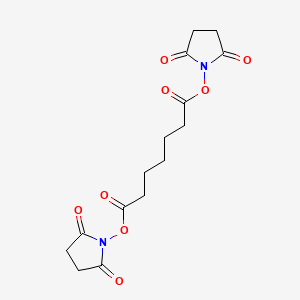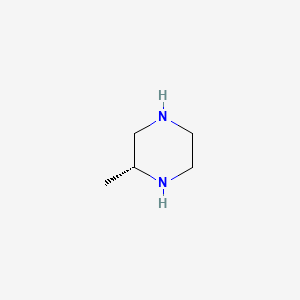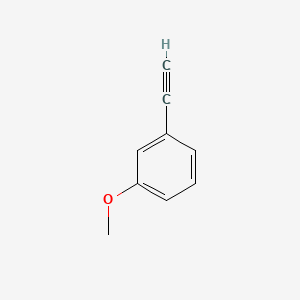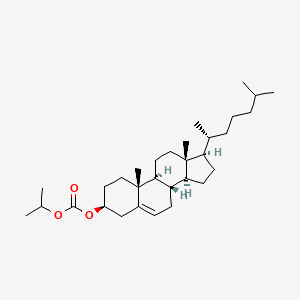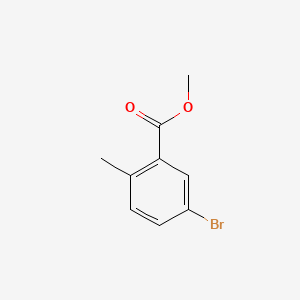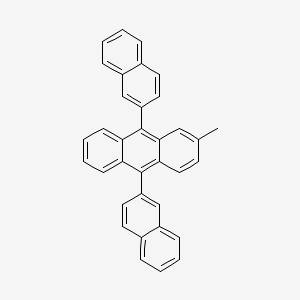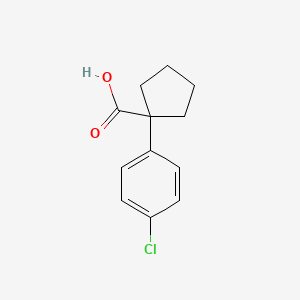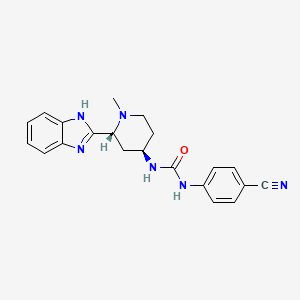
Glasdegib
Vue d'ensemble
Description
Glasdegib, commercialisé sous le nom de marque Daurismo, est un médicament principalement utilisé pour le traitement de la leucémie aiguë myéloïde nouvellement diagnostiquée chez les adultes âgés de 75 ans ou plus ou chez ceux qui présentent des comorbidités qui empêchent l'utilisation d'une chimiothérapie d'induction intensive . C'est un inhibiteur oral de la voie de signalisation Hedgehog, qui joue un rôle crucial dans le développement et le maintien des cellules souches cancéreuses .
Applications De Recherche Scientifique
Glasdegib has several scientific research applications:
Chemistry: It is used as a model compound in the study of Hedgehog pathway inhibitors.
Medicine: this compound is primarily used in the treatment of acute myeloid leukemia.
Industry: This compound is produced and marketed by pharmaceutical companies for therapeutic use.
Mécanisme D'action
Target of Action
Glasdegib, also known as PF-04449913, is a small-molecule hedgehog signaling inhibitor . Its primary target is the sonic hedgehog receptor smoothened (SMO) , a transmembrane protein involved in the Hedgehog (Hh) signaling cascade . Aberrant Hh signaling is one of the main pathophysiologies of Acute Myeloid Leukemia (AML), with observed overexpression or constitutive activation of SMO .
Mode of Action
This compound acts by binding to and inhibiting the SMO receptor . This inhibition disrupts the Hedgehog signaling pathway, which is involved in the maintenance of neural and skin stem cells . By inhibiting SMO, this compound blocks the action of a protein that signals cancer cells to multiply, helping to stop or slow the spread of cancer cells .
Biochemical Pathways
The Hedgehog signaling pathway plays a key role in normal embryonic development and adult stem cell persistence . This compound’s inhibition of the SMO receptor disrupts this pathway, affecting the downstream effects such as cell proliferation, cancer stem cell fate, genomic instability, microenvironment remodeling, and cell survival .
Pharmacokinetics
The pharmacokinetics of this compound have been characterized by a 2-compartment model with first-order absorption kinetics .
Result of Action
This compound’s action results in the reduction of the ability of cancer cells to survive and grow . It has shown satisfactory response rates associated with moderate toxicity and less early mortality than standard induction regimens . The landmark Phase 2 Bright AML 1003 trial showed a superior overall survival and complete response when this compound is combined with low dose cytarabine .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, it has been shown to chemosensitize leukemic stem cells (LSCs) in preclinical studies . Furthermore, this compound and low-dose cytarabine are thought to work synergistically, with this compound sensitizing LSCs to the chemotherapeutic effects of low-dose cytarabine . .
Analyse Biochimique
Biochemical Properties
Glasdegib plays a crucial role in biochemical reactions by inhibiting the Hedgehog signaling pathway. It specifically targets and binds to the smoothened (SMO) receptor, a transmembrane protein involved in the pathway . By binding to SMO, this compound prevents the activation of downstream signaling molecules, including the glioma-associated oncogene (GLI) transcription factors . This inhibition disrupts the communication between cancer cells, reducing their growth and survival .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells, particularly those in acute myeloid leukemia, this compound disrupts the Hedgehog signaling pathway, leading to reduced cell proliferation and survival . It influences cell signaling pathways by inhibiting the activation of GLI transcription factors, which are responsible for the expression of genes involved in cell growth and survival . Additionally, this compound affects gene expression and cellular metabolism by altering the transcriptional activity of target genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway . By binding to SMO, this compound inhibits its translocation into cilia and prevents the activation of downstream Hedgehog targets . This inhibition leads to decreased activity of GLI transcription factors and subsequent downregulation of Hedgehog pathway-related genes . The disruption of this pathway results in reduced cell proliferation and survival in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is generally stable and continues to exert its inhibitory effects on the Hedgehog signaling pathway as long as it is present . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. In preclinical studies, this compound demonstrated sustained inhibition of the Hedgehog pathway, leading to stable tumor regression in animal models . The stability and degradation of this compound in laboratory settings are crucial for its continued efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound displayed potent dose-dependent inhibition of the Hedgehog pathway, resulting in stable tumor regression . Higher doses of this compound were associated with increased inhibition of the pathway and greater reductions in tumor size . At high doses, this compound also exhibited toxic effects, including embryotoxicity, fetotoxicity, and teratogenicity in animal models .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8 and UGT1A9 . After oral administration, the amount of unchanged this compound in plasma accounts for approximately 69% of the administered dose . The oxidative metabolism of this compound plays a significant role in its biotransformation, and the metabolites are excreted through both urinary and fecal routes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is a small molecule with good lipophilicity, allowing it to penetrate cell membranes and reach its target, the smoothened (SMO) receptor . The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to cross biological barriers . The transport and accumulation of this compound in specific tissues are crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its binding to the smoothened (SMO) receptor, which is located in the cell membrane . By inhibiting SMO, this compound prevents its translocation into cilia, thereby disrupting the Hedgehog signaling pathway . The targeting of SMO by this compound is essential for its activity and function in inhibiting the pathway and reducing cancer cell proliferation .
Méthodes De Préparation
La synthèse de Glasdegib implique plusieurs étapes. L'une des méthodes comprend la réaction du 4-isocyanatobenzonitrile avec le (2R,4R)-1-tert-butyl 2-méthyl 4-aminopiperidine-1,2-dicarboxylate, suivie de la conversion de l'urée méthoxy protégée obtenue en acide, qui est ensuite réagi avec la benzène-1,2-diamine pour obtenir l'amide, qui est ensuite converti en base libre de this compound . Une autre méthode implique la réaction du 4-aminobenzonitrile avec le 1,1'-Carbonyldiimidazole, suivie de la réaction du complexe d'imidazole d'amide obtenu avec l'amine pour obtenir le complexe d'imidazole de this compound, qui est ensuite réagi avec l'acide maléique pour obtenir le maléate de this compound .
Analyse Des Réactions Chimiques
Glasdegib subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.
Réduction : Les réactions de réduction impliquant this compound sont moins fréquentes.
Substitution : This compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts. Les réactifs couramment utilisés dans ces réactions comprennent le 1,1'-Carbonyldiimidazole et l'acide maléique.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude des inhibiteurs de la voie Hedgehog.
Médecine : this compound est principalement utilisé dans le traitement de la leucémie aiguë myéloïde.
Industrie : This compound est produit et commercialisé par des sociétés pharmaceutiques à des fins thérapeutiques.
Mécanisme d'action
This compound exerce ses effets en inhibant le récepteur Smoothened (SMO), un médiateur clé de la voie de signalisation Hedgehog . En se liant à et en inhibant SMO, this compound perturbe la voie de signalisation Hedgehog, qui est essentielle à la survie et à la prolifération des cellules souches cancéreuses . Cette inhibition entraîne la réduction de la croissance des cellules cancéreuses et améliore l'efficacité des autres traitements anticancéreux .
Comparaison Avec Des Composés Similaires
Glasdegib est unique parmi les inhibiteurs de la voie Hedgehog en raison de sa liaison spécifique au récepteur SMO . Les composés similaires comprennent :
Vismodégib : Un autre inhibiteur de la voie Hedgehog utilisé pour le traitement du carcinome basocellulaire.
Sonidegib : Utilisé pour le traitement du carcinome basocellulaire localement avancé. Comparé à ces composés, this compound est spécifiquement approuvé pour le traitement de la leucémie aiguë myéloïde et a montré un profil d'effets secondaires favorable.
Propriétés
IUPAC Name |
1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNSLLSYNZWZQG-VQIMIIECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025881 | |
| Record name | Glasdegib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes at 214 ºC | |
| Record name | Glasdegib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Glasdegib is a potent and selective inhibitor of the hedgehog signaling pathway that acts by binding to the smoothened (SMO) receptor. The hedgehog signaling pathway is involved in maintenance of neural and skin stem cells. In this pathway, the binding of specific ligands to the transmembrane receptor patched (PTCH1) allows the activation of the transcriptional regulators GL11, GL12 and modulation of the gene expression through SMO-mediated signaling. The aberrant activation of the hedgehog pathway is thought to be implicated in the pathogenesis of chronic myeloid leukemia, medulloblastoma and basal cell carcinoma due to the hyperproliferative state that a modification on this pathway will produce. | |
| Record name | Glasdegib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1095173-27-5 | |
| Record name | N-[(2R,4R)-2-(1H-Benzimidazol-2-yl)-1-methyl-4-piperidinyl]-N′-(4-cyanophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1095173-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glasdegib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095173275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glasdegib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glasdegib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLASDEGIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K673DMO5H9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
> 214 ºC | |
| Record name | Glasdegib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


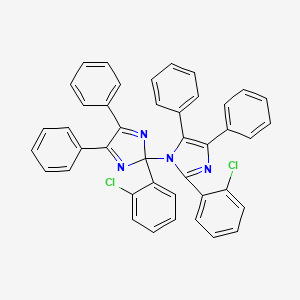
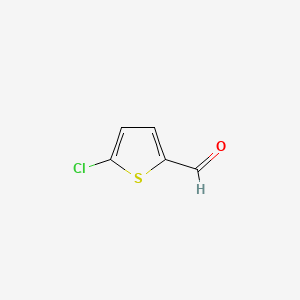
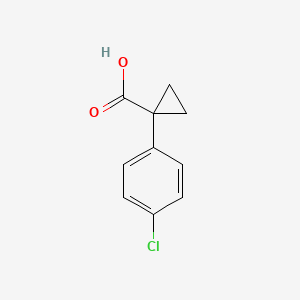
![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)
